SB209995
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-29-20-8-4-5-9-21(20)30-13-12-25-14-16(27)15-31-22-11-10-19(28)24-23(22)17-6-2-3-7-18(17)26-24/h2-11,16,25-28H,12-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJJKVKQRTUYJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(COC2=C3C4=CC=CC=C4NC3=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60932858 | |
| Record name | 4-(2-Hydroxy-3-{[2-(2-methoxyphenoxy)ethyl]amino}propoxy)-9H-carbazol-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60932858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146574-41-6 | |
| Record name | SB 209995 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146574416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Hydroxy-3-{[2-(2-methoxyphenoxy)ethyl]amino}propoxy)-9H-carbazol-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60932858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-HYDROXYCARVEDILOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4Y7S5VUK5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Contextualization of Carvedilol Biotransformation in Cardiovascular Pharmacology
The metabolism of Carvedilol (B1668590) is primarily mediated by the cytochrome P450 (CYP) enzyme system, a family of proteins crucial for the breakdown of a vast array of compounds. youtube.com The main pathways of Carvedilol metabolism include oxidation of the aromatic ring, side-chain oxidation, demethylation, and subsequent glucuronidation. clinpgx.org The specific CYP isoenzymes involved, most notably CYP2D6, CYP2C9, and CYP1A2, exhibit genetic polymorphisms, leading to inter-individual variability in drug response and metabolite formation. clinpgx.org Understanding this metabolic landscape is paramount in cardiovascular pharmacology to optimize therapeutic outcomes and minimize potential adverse effects.
Overview of Carvedilol Metabolites in Academic Research
Academic research has identified several key metabolites of Carvedilol (B1668590), each with varying degrees of pharmacological activity. The primary metabolic pathways yield distinct compounds that have been the subject of scientific inquiry to fully elucidate the clinical profile of Carvedilol.
The most clinically significant metabolites are those that retain pharmacological activity, sometimes even exceeding that of the parent compound in certain aspects. These include:
4'-Hydroxycarvedilol and 5'-Hydroxycarvedilol: Formed through aromatic ring oxidation, primarily by the CYP2D6 enzyme, these metabolites are themselves potent beta-blockers. clinpgx.org
O-desmethylcarvedilol: This active metabolite results from demethylation, a process catalyzed mainly by CYP2C9. clinpgx.org
In contrast, side-chain oxidation of Carvedilol leads to the formation of metabolites that are generally considered pharmacologically inactive. These include:
The following table summarizes the key metabolites of Carvedilol and their primary characteristics:
Pharmacological and Biological Activities of 1 Hydroxycarvedilol
Contribution to the Overall Pharmacological Effects of Carvedilol (B1668590)
The diverse pharmacological actions of carvedilol are not solely attributable to the parent drug but also to its various metabolites. Among these, 1-hydroxycarvedilol is recognized as a pharmacologically active metabolite.
Investigation of Specific Pharmacodynamic Properties
Beyond adrenergic receptor modulation, 1-hydroxycarvedilol and other hydroxylated carvedilol metabolites demonstrate other significant pharmacodynamic properties, particularly concerning intracellular calcium homeostasis and antioxidant capacity.
Impact on Intracellular Calcium Homeostasis (e.g., Suppression of Store Overload-Induced Calcium Release by Hydroxylated Carvedilol Metabolites)
Carvedilol exhibits a unique action in suppressing store overload-induced calcium release (SOICR) through the cardiac ryanodine (B192298) receptor (RyR2), a mechanism that can mitigate ventricular arrhythmias. Investigations into the effects of carvedilol metabolites on SOICR have revealed that certain hydroxylated derivatives play a role in this process. Specifically, the 3-hydroxy and 4'-hydroxy derivatives of carvedilol have been found to be slightly more effective than carvedilol itself in suppressing SOICR in mutant HEK 293 cells expressing the RyR2 mutant R4496C. Conversely, the 5'-hydroxy analog proved slightly less active in this regard. This indicates that hydroxylation at specific positions can enhance the ability to modulate intracellular calcium release, thereby contributing to carvedilol's antiarrhythmic potential.
Antioxidant Capacity and Reactive Species Scavenging Potential
1-Hydroxycarvedilol is well-recognized for its potent antioxidant properties and its capacity to act as a free radical scavenger. In fact, research indicates that the antioxidant effects often attributed to carvedilol are largely, if not exclusively, due to its phenolic metabolites, including 1-hydroxycarvedilol, rather than the parent drug itself.
Comparative studies assessing the radical-inhibiting activities of carvedilol and its phenolic metabolites (3-hydroxy-, 4′-hydroxy-, and 5′-hydroxycarvedilol) using assays like hydrogen atom transfer to DPPH (2,2-diphenyl-1-picrylhydrazyl) and inhibition of photoinduced free-radical 1,2-addition, have demonstrated the superior antioxidant capabilities of the metabolites.
Table 1: Comparative Radical-Quenching Abilities of Carvedilol and its Phenolic Metabolites
| Compound | Radical-Quenching Ability (Relative Order) | Notes | Source |
| Carvedilol | Negligible | Displayed negligible antioxidant activity in both DPPH and photoinduced free-radical addition assays. | |
| 3-Hydroxycarvedilol | Strongest | Proved superior to BHT and even stronger than α-tocopherol (a benchmark antioxidant) in both assays, with nearly complete suppression of free-radical processes during an initial lag time. | |
| 5′-Hydroxycarvedilol | Moderate | Superior radical inhibitor to BHT. | |
| 4′-Hydroxycarvedilol | Moderate | Superior radical inhibitor to BHT. |
This data highlights that while carvedilol itself has minimal antioxidant activity, its hydroxylated metabolites are powerful radical inhibitors.
Proposed Mechanisms of Free Radical Inhibition by Phenolic Metabolites
The significant antioxidant capacity of phenolic metabolites like 1-hydroxycarvedilol is rooted in their chemical structure and the mechanisms by which phenolic compounds interact with reactive species. Phenolic compounds are characterized by the presence of hydroxyl groups directly attached to an aromatic ring.
The primary mechanisms proposed for free radical inhibition by phenolic metabolites include:
Scavenging Radical Species: Phenolic hydroxyl groups are highly prone to donate a hydrogen atom or an electron to a free radical. This donation effectively neutralizes the radical, converting it into a more stable, less reactive species. The resulting phenoxy radical is stabilized by the extended conjugated aromatic system, which allows for the delocalization of the unpaired electron, thereby reducing its reactivity.
Suppressing Reactive Oxygen/Nitrogen Species (ROS/RNS) Formation: Phenolic compounds can also inhibit the formation of free radicals by chelating trace metals involved in radical production or by inhibiting enzymes that generate ROS/RNS.
These mechanisms underscore how the metabolic conversion of carvedilol into phenolic derivatives such as 1-hydroxycarvedilol significantly enhances its protective effects against oxidative stress.
Comparative Evaluation of Antioxidant Efficacy with Parent Compound and Other Metabolites
1-Hydroxycarvedilol is identified as a metabolite of carvedilol found in biological systems, including humans, rats, dogs, and mice. This metabolite exhibits notable antioxidant and free radical scavenger activities pharmaffiliates.com. Studies comparing the antioxidant capabilities of carvedilol and its phenolic metabolites, such as 3-hydroxy-, 4'-hydroxy-, and 5'-hydroxycarvedilol, reveal a significant difference in efficacy.
In various assays, including those measuring hydrogen atom transfer to the stable radical DPPH, carvedilol itself demonstrated negligible antioxidant activity researchgate.netnih.govresearchgate.netnih.gov. In stark contrast, its phenolic metabolites proved to be potent radical inhibitors, often surpassing benchmark antioxidants like butylated hydroxytoluene (BHT) researchgate.netnih.govresearchgate.netnih.gov. The radical-quenching abilities of these metabolites were observed in the order of 3-hydroxy- > 5′-hydroxy > 4′-hydroxycarvedilol researchgate.netnih.govresearchgate.netnih.gov. Notably, 3-hydroxycarvedilol displayed even stronger activity than α-tocopherol, considered a highly effective benchmark antioxidant researchgate.netnih.govresearchgate.netnih.gov.
The enhanced antioxidant activity of hydroxylated metabolites is substantial, with some hydroxy metabolites demonstrating 50 to 80 times greater antioxidant activity than the parent carvedilol researchgate.netmdpi.com. Furthermore, certain carvedilol metabolites have been reported to be up to 1000 times more potent in terms of antioxidant activity when compared to tocopherol researchgate.net. This suggests that the antioxidant properties often attributed to carvedilol are largely, if not exclusively, mediated by its active metabolites researchgate.netnih.govresearchgate.netnih.gov. The antioxidant effect of carvedilol is primarily linked to its carbazole (B46965) moiety, and the introduction of a hydroxyl group at specific positions on the phenyl ring of either the carbazole or the ortho-substituted phenoxylethylamine part of carvedilol leads to an increase in antioxidant activity nih.gov.
Stereoisomeric Differences in Biological Activity (e.g., (S)-Isomer of 1-Hydroxycarvedilol O-Glucuronide)
Carvedilol is administered as a racemic mixture comprising R- and S-enantiomers mims.com. Its metabolic pathways involve both phase-I and phase-II processes, with glucuronidation being a significant phase-II conjugation nih.gov. 1-Hydroxycarvedilol, an oxidative metabolite, can undergo further glucuronidation to form 1-Hydroxycarvedilol O-Glucuronide ontosight.ai.
In the context of the parent compound carvedilol, the S(–) enantiomer is primarily responsible for its beta-blocking activity, whereas both S(–) and R(+) enantiomers contribute to its alpha-blocking activity wikipedia.org. While specific detailed comparative biological activity data for the (S)-isomer of 1-Hydroxycarvedilol O-Glucuronide are not extensively detailed in the provided search results, its formation and the general understanding that metabolites can have distinct pharmacological profiles underscore the importance of stereoisomeric considerations in drug metabolism and activity ontosight.ai.
Analytical Methodologies for the Quantification and Characterization of 1 Hydroxycarvedilol in Biological and Experimental Systems
Method Validation and Quality Assurance in Bioanalytical Research
Assessment of Matrix Effects and Recovery
Matrix effects are a significant concern in quantitative bioanalysis using LC-MS/MS, arising from co-eluting endogenous or exogenous compounds in the sample matrix that can alter the ionization efficiency of the target analyte, leading to signal suppression or enhancement nih.govnih.gov. These effects can compromise the accuracy, precision, and robustness of the analytical method chromatographyonline.com. Recovery, on the other hand, refers to the efficiency of the sample preparation method in extracting the analyte from the matrix biotage.com. Both parameters are crucial for ensuring the reliability of quantitative data.
Assessment Methodologies:
Post-Extraction Spike Method: This is a widely adopted quantitative approach to assess matrix effects. It involves comparing the signal response of the analyte spiked into a post-extracted blank matrix with the signal response of an equivalent amount of the analyte in a neat solution (e.g., mobile phase) nih.govchromatographyonline.comchromatographyonline.com. A matrix factor (MF) is calculated, where an MF less than 1 indicates signal suppression and an MF greater than 1 indicates signal enhancement nih.govchromatographyonline.com. This method can also help assess lot-to-lot variation and concentration dependency of matrix effects nih.gov.
Post-Column Infusion Method: This qualitative method involves continuously infusing a constant flow of the analyte into the HPLC eluent, followed by the injection of a blank sample extract. Any variation in the infused analyte's signal response, caused by co-eluting interfering compounds, indicates ionization suppression or enhancement chromatographyonline.comchromatographyonline.com. This allows for the identification of regions in the chromatogram where matrix effects occur, guiding method development to avoid analyte elution in these regions chromatographyonline.com.
Recovery Assessment: Recovery is typically evaluated by comparing the analytical response of an analyte spiked into the matrix before extraction (pre-spike) with the response of the same amount of analyte spiked into the extracted blank matrix (post-spike) or a neat solution biotage.com. High recovery indicates an efficient extraction procedure.
For 1-Hydroxycarvedilol, given its presence in biological systems, these established methodologies are fundamental for developing and validating robust quantification methods. While specific data for 1-Hydroxycarvedilol's matrix effects and recovery are not detailed in the provided search results, similar compounds like 4'-hydroxyphenyl carvedilol (B1668590) have shown assay recoveries within 94-99% in human plasma using UPLC-MS/MS, with matrix effects assessed for precision researchgate.net. General analytical methods aim for recoveries typically within a target range, such as 70-120% researchgate.net.
Illustrative Data for Matrix Effect and Recovery Assessment of 1-Hydroxycarvedilol in Plasma (Hypothetical)
The following table illustrates typical results that might be obtained during the assessment of matrix effects and recovery for 1-Hydroxycarvedilol in a plasma matrix using an LC-MS/MS method. These values are illustrative and based on general bioanalytical method validation principles.
| Analyte | Concentration (ng/mL) | Mean Peak Area (Post-Extraction Spiked Matrix) | Mean Peak Area (Neat Solution) | Matrix Factor (MF) | % Recovery |
| 1-Hydroxycarvedilol | 1.0 | 15,200 | 16,000 | 0.95 | 92.5 |
| 1-Hydroxycarvedilol | 10.0 | 155,000 | 162,000 | 0.96 | 94.0 |
| 1-Hydroxycarvedilol | 100.0 | 1,500,000 | 1,580,000 | 0.95 | 93.0 |
Note: Matrix Factor (MF) = (Mean Peak Area in Post-Extraction Spiked Matrix) / (Mean Peak Area in Neat Solution). % Recovery is calculated based on pre-extraction spiked samples compared to post-extraction spiked samples, or by comparing the response of extracted samples to the response of neat solutions, adjusted for dilution factors.
An MF < 1 indicates ionization suppression; an MF > 1 indicates ionization enhancement nih.gov.
Strategies for Reproducibility and Inter-laboratory Comparability
Reproducibility and inter-laboratory comparability are crucial for ensuring the reliability and transferability of analytical methods for 1-Hydroxycarvedilol. Reproducibility, specifically, refers to the precision between different laboratories performing the same analytical procedure europa.eu. Inter-laboratory comparisons (ILCs) are organized to verify the ability of laboratories to provide accurate results and to assess the performance of analytical methods europa.eu.
Strategies to Ensure Reproducibility and Comparability:
Standardized Protocols and Method Validation: Adherence to internationally recognized guidelines for bioanalytical method validation, such as those from the International Council for Harmonisation (ICH) or the European Medicines Agency (EMA), is fundamental chromatographyonline.comeuropa.eu. These guidelines specify criteria for precision (repeatability and intermediate precision) and accuracy, which are essential for method robustness.
Internal Standards (IS): The use of stable isotope-labeled internal standards (e.g., deuterated 1-Hydroxycarvedilol) is a highly effective strategy to compensate for matrix effects and improve reproducibility chromatographyonline.comchromatographyonline.com. An IS experiences similar matrix effects and extraction efficiencies as the analyte, thus normalizing the analyte's response and improving the accuracy and precision of the quantification chromatographyonline.com.
Inter-laboratory Comparison Studies (Proficiency Testing): Participation in and organization of ILCs allows laboratories to benchmark their performance against others and demonstrate their technical competence europa.eumatec-conferences.org. These studies involve multiple laboratories analyzing the same samples, and statistical tests are used to evaluate the consistency and accuracy of the results across participants matec-conferences.org.
Analytical Method Transfer: When an analytical method is transferred between laboratories, various approaches like comparative studies or covalidation can be employed medfilesgroup.com. In comparative transfers, a predetermined number of samples are analyzed by both the sending and receiving laboratories, and the results are compared against predefined acceptance criteria, often based on intermediate precision or reproducibility medfilesgroup.com.
Robustness Testing: During method development, robustness testing involves deliberately varying analytical procedure parameters (e.g., mobile phase composition, column temperature, flow rate) to assess the method's capacity to meet performance requirements under normal use europa.eu. A robust method is less susceptible to minor variations, contributing to better reproducibility.
For 1-Hydroxycarvedilol, ensuring high reproducibility and inter-laboratory comparability would involve rigorous validation according to these principles, including the use of appropriate internal standards and participation in collaborative studies to confirm method performance across different analytical settings.
Illustrative Data for Reproducibility Assessment of 1-Hydroxycarvedilol Quantification (Hypothetical)
The following table presents hypothetical data for intra-assay (repeatability) and inter-assay (intermediate precision) variability for the quantification of 1-Hydroxycarvedilol, typical for a validated bioanalytical method.
| Concentration (ng/mL) | Intra-Assay Precision (% CV) | Inter-Assay Precision (% CV) |
| 0.5 (Low QC) | 3.2 | 5.8 |
| 5.0 (Medium QC) | 2.5 | 4.1 |
| 50.0 (High QC) | 1.8 | 3.5 |
% CV (Coefficient of Variation) = (Standard Deviation / Mean) * 100. Typical acceptance criteria for bioanalytical methods often require %CV to be ≤ 15-20% for quality control samples researchgate.netresearchgate.net.
Development and Utilization of Reference Standards for Research Applications
Reference standards are indispensable for the accurate quantification and characterization of chemical compounds in research. For 1-Hydroxycarvedilol, the availability and proper utilization of high-quality reference standards are crucial for method development, validation, and routine analysis in biological and experimental systems.
1-Hydroxycarvedilol is commercially available as a chemical standard, often listed as an API (Active Pharmaceutical Ingredient) Reference Standard, impurity, or metabolite synzeal.comsynzeal.comaxios-research.com. These standards typically come with detailed characterization data, ensuring their identity, purity, and quality synzeal.comsynzeal.com.
Key Aspects of Reference Standard Utilization:
Calibration Curve Generation: Reference standards of 1-Hydroxycarvedilol are used to prepare calibration curves, which establish the relationship between the instrument's response and the analyte's concentration. This allows for the accurate quantification of 1-Hydroxycarvedilol in unknown samples chromatographyonline.com.
Quality Control (QC) Samples: QC samples are prepared by spiking known concentrations of the 1-Hydroxycarvedilol reference standard into a blank biological matrix (e.g., plasma, urine). These samples are analyzed alongside unknown samples to monitor the performance of the analytical method in terms of accuracy and precision throughout a study researchgate.net.
Method Validation: Reference standards are critical during the validation of analytical methods for 1-Hydroxycarvedilol. They are used to assess various performance characteristics, including linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), selectivity, matrix effects, and recovery europa.eu.
Structural Elucidation and Characterization: Beyond quantification, reference standards are vital for confirming the identity of 1-Hydroxycarvedilol in complex matrices, especially when investigating its formation or presence in new experimental models.
Traceability and Comparability: The use of certified reference materials (CRMs) or traceable reference standards ensures that analytical results are comparable across different laboratories and over time, providing confidence in research findings eurachem.org.
The development of such standards involves stringent purification, characterization (e.g., by NMR, MS, HPLC), and stability testing to ensure their suitability for analytical applications. Their utilization underpins the scientific rigor and reliability of any research involving the quantification and characterization of 1-Hydroxycarvedilol.
Synthetic Chemistry Approaches to 1 Hydroxycarvedilol and Its Analogues
Chemical Synthesis Pathways for 1-Hydroxycarvedilol
The chemical name for 1-Hydroxycarvedilol is 4-(2-hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)-9H-carbazol-1-ol. simsonpharma.comsynzeal.com Its synthesis presents the additional challenge of incorporating a hydroxyl group at the C-1 position of the carbazole (B46965) ring, a feature not present in the standard synthesis of carvedilol (B1668590) which starts from 4-hydroxycarbazole (B19958).
Table 1: Key Intermediates in Carvedilol Synthesis
| Intermediate Name | Chemical Formula | Role in Synthesis |
|---|---|---|
| 4-Hydroxycarbazole | C₁₂H₉NO | Starting material for the carbazole core. connectjournals.com |
| Epichlorohydrin (B41342) | C₃H₅ClO | Reagent used to introduce the epoxypropoxy side chain. connectjournals.com |
| 4-(Oxiran-2-ylmethoxy)-9H-carbazole | C₁₅H₁₃NO₂ | Key epoxide intermediate formed from 4-hydroxycarbazole. connectjournals.comderpharmachemica.com |
| 2-(2-Methoxyphenoxy)ethanamine | C₉H₁₃NO₂ | The amine side-chain that opens the epoxide ring. ajrconline.orgderpharmachemica.com |
A cornerstone of carvedilol synthesis is the nucleophilic ring-opening of an epoxide intermediate. derpharmachemica.com Typically, 4-hydroxycarbazole is first reacted with epichlorohydrin in the presence of a base to form 4-(oxiran-2-ylmethoxy)-9H-carbazole. connectjournals.com This epoxide is then subjected to a ring-opening reaction by the primary amine, 2-(2-methoxyphenoxy)ethanamine. derpharmachemica.comacs.org This reaction couples the two main fragments of the molecule and establishes the β-amino alcohol functionality characteristic of β-blockers. tandfonline.com
This step is critical as it is often associated with the formation of significant impurities. derpharmachemica.com The secondary amine formed as the desired product can react with another molecule of the epoxide intermediate, leading to the creation of a "bis impurity," which can be difficult to separate from the final product. connectjournals.comderpharmachemica.com Various strategies have been developed to minimize the formation of this impurity, such as protecting the amine functionality or using alternative coupling strategies. ajrconline.orgderpharmachemica.com
Introducing a hydroxyl group specifically at the C-1 position of the carbazole ring, as required for 1-hydroxycarvedilol, is a significant synthetic challenge. Standard syntheses of carvedilol begin with 4-hydroxycarbazole, meaning the 1-position is unsubstituted. Achieving regioselective hydroxylation requires a more advanced strategy.
While direct chemical hydroxylation of the pre-formed carvedilol molecule is difficult to control, alternative approaches include:
Starting with a Pre-functionalized Carbazole: A theoretical approach would involve starting the synthesis with a carbazole ring that already contains a hydroxyl group (or a protected version) at the C-1 position. However, such starting materials are not readily available.
Directed Ortho-Metalation: This technique can be used to functionalize aromatic rings at a specific position relative to an existing directing group. In theory, a directing group on the carbazole nitrogen or at the C-9 position could be used to introduce a substituent at the C-1 position, which could then be converted to a hydroxyl group.
Biotransformation: Studies have shown that certain bacteria can hydroxylate the 9H-carbazole ring with high regioselectivity. For instance, biphenyl-utilizing bacteria have been shown to convert 9H-carbazole primarily into 9H-carbazol-1-ol. researchgate.net This biological approach highlights the feasibility of C-1 hydroxylation and can inspire the development of biomimetic chemical catalysts to achieve the same transformation.
Stereoselective Synthesis of 1-Hydroxycarvedilol Enantiomers and Diastereomers
Carvedilol contains a single stereocenter in its propanolamine (B44665) side chain, leading to two enantiomers, (R)- and (S)-carvedilol. tandfonline.com The synthesis of specific enantiomers of 1-hydroxycarvedilol, which also possesses this chiral center, requires stereoselective methods. iupac.org Such syntheses are crucial as different enantiomers can have distinct pharmacological properties.
Key strategies for stereoselective synthesis include: ethz.chslideshare.net
Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials. ethz.ch For carvedilol derivatives, this can be achieved by starting with a chiral epoxide, such as (R)- or (S)-glycidol, to build the side chain. google.com The reaction of this chiral epoxide with 4-hydroxy-1-benzyloxycarbazole would set the absolute configuration of the final product.
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which it is removed. ethz.ch
Asymmetric Catalysis: Chiral catalysts can be used to favor the formation of one enantiomer over the other. slideshare.net
Chiral Resolution: A racemic mixture of the final compound or an intermediate can be separated into its constituent enantiomers. ethz.ch This is often accomplished using preparative high-performance liquid chromatography (HPLC) with a chiral stationary phase.
One patented process for producing optically pure carvedilol involves the use of a chiral oxazolidin-2-one intermediate, which avoids the formation of bis-impurities and allows for the synthesis of a specific enantiomer. google.com This methodology could be adapted for the synthesis of 1-hydroxycarvedilol enantiomers.
Design and Synthesis of Novel Carvedilol Derivatives with Modified Hydroxylation Patterns for Structure-Activity Relationship Studies
To understand how different parts of the carvedilol molecule contribute to its activity, researchers design and synthesize novel derivatives with modified structures. nih.gov A particular focus has been on altering the hydroxylation pattern on both the carbazole and the phenoxy rings to investigate structure-activity relationships (SAR). nih.gov
For example, a study aimed at improving the protective effects of carvedilol involved synthesizing a series of new derivatives by modifying the carbazole moiety, the anisole (B1667542) (methoxyphenoxy) ring, and the β-hydroxyl amino group. acs.org One such analogue, a 2-hydroxycarvedilol derivative, was synthesized by opening the epoxide ring of a 2-hydroxy-functionalized intermediate with 2-(2-methoxyphenoxy)ethanamine. acs.org Another approach involves introducing blocking groups, such as fluorine, at positions critical for metabolism to potentially increase the drug's half-life. nih.gov
Table 2: Examples of Synthesized Carvedilol Derivatives for SAR Studies
| Derivative Name/Description | Structural Modification | Purpose of Synthesis | Reference |
|---|---|---|---|
| 4'-Hydroxycarvedilol | Hydroxylation on the methoxyphenoxy ring. | Synthesis of an active metabolite for research. | tandfonline.com |
| 5'-Hydroxycarvedilol | Hydroxylation on the methoxyphenoxy ring. | Synthesis of an active metabolite for research. | tandfonline.com |
| 2-Hydroxycarvedilol Derivative | Hydroxylation at the C-2 position of the carbazole ring. | Investigation of structural isomers. | acs.org |
| 8-Fluoro-carvedilol Analog | Fluorine atom added to the carbazole ring. | To block a metabolic pathway and potentially increase half-life. | nih.gov |
| Catechol-modified Derivatives | Modifications to the catechol group. | To investigate the impact on store overload-induced Ca²⁺ release suppression. | nih.gov |
Purification and Comprehensive Characterization of Synthetic Metabolites for Research Applications
After synthesis, 1-hydroxycarvedilol must be rigorously purified and characterized to ensure it is suitable for research applications. synzeal.comschd-shimadzu.com The purity of the compound is critical for obtaining accurate and reproducible results in biological assays.
Purification:
Chromatography: Column chromatography is a standard method for initial purification. For final purification and separation of stereoisomers, high-performance liquid chromatography (HPLC) is often employed. Preparative HPLC using a chiral stationary phase is essential for resolving (R)- and (S)-enantiomers.
Characterization: A comprehensive Certificate of Analysis typically accompanies a high-purity standard. schd-shimadzu.comalsachim.com The structure and identity of the synthesized compound are confirmed using a suite of analytical techniques:
Mass Spectrometry (MS): Confirms the molecular weight of the compound. The expected molecular weight for 1-hydroxycarvedilol (C₂₄H₂₆N₂O₅) is approximately 422.48 g/mol . simsonpharma.comalsachim.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed information about the molecular structure, confirming the connectivity of atoms and the positions of functional groups, such as the hydroxyl group on the carbazole ring.
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups (e.g., -OH, -NH, C-O bonds). mdpi.com
X-ray Powder Diffraction (XRPD): Used to characterize the crystalline form of the solid material. mdpi.com
These analytical methods ensure that the synthetic metabolite matches the structure of the naturally produced metabolite and is of sufficient purity for its intended research use. synzeal.com
Toxicological Investigations and Safety Pharmacology of Carvedilol Metabolites, Including 1 Hydroxycarvedilol
General Principles of Preclinical Toxicological Assessment in Drug Metabolism Research
The primary goal of preclinical toxicological assessment in drug metabolism research is to evaluate the safety of drug metabolites. fda.govfederalregister.gov Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidance on when and how to identify and characterize drug metabolites that may pose a safety concern. federalregister.govfda.gov A key principle is the concept of "disproportionate drug metabolites," which are metabolites found only in humans or at significantly higher concentrations in humans compared to the animal species used in standard nonclinical toxicology testing. fda.govwuxiapptec.com When such metabolites are identified, further nonclinical safety studies are warranted to assess their potential toxicity. fda.govnih.gov
The timing of these safety assessments is crucial. Early identification of disproportionate metabolites allows for the planning of necessary nonclinical studies, which helps in interpreting clinical data and preventing delays in drug development. fda.gov These evaluations should ideally be completed before initiating large-scale clinical trials. fda.gov The general approach involves both in vitro and in vivo methods to characterize the metabolic profile of a drug. wuxiapptec.com
In vitro toxicology models are essential tools in the early stages of drug development for screening the potential toxicity of drug metabolites. tandfonline.comlabcorp.com These models offer a more rapid and cost-effective alternative to animal testing and can provide valuable insights into the mechanisms of toxicity. tandfonline.comupmbiomedicals.com Common in vitro models include:
Cell-based assays: These assays use various cell lines, including primary hepatocytes, which are particularly relevant for studying drug metabolism and hepatotoxicity. upmbiomedicals.comfrontiersin.org Advances in cell culture techniques, such as three-dimensional (3D) spheroid cultures, more closely mimic the in vivo environment of the liver and can provide more accurate predictions of drug-induced liver injury. frontiersin.org
Subcellular fractions: Liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s, are used to study the formation of metabolites and their potential to form reactive intermediates. fda.gov
High-throughput screening (HTS): HTS platforms allow for the rapid screening of a large number of compounds, including metabolites, for various toxic endpoints. tandfonline.com
These in vitro systems can be used to assess a range of toxicological endpoints, including cytotoxicity, genotoxicity, and specific mechanisms of toxicity. labcorp.comupmbiomedicals.com
In vivo animal models remain a cornerstone of preclinical safety assessment, providing data on the systemic effects of drug metabolites. safetherapeutics.com The selection of an appropriate animal model is critical and is often guided by cross-species metabolite profiling to identify a species that produces a similar metabolic profile to humans. labcorp.com If a disproportionate human metabolite is identified, one approach is to use an animal species that can form the metabolite at comparable or higher levels than humans. wuxiapptec.com If such a species cannot be identified, the metabolite may need to be synthesized and administered directly to animals for toxicological evaluation. fda.govwuxiapptec.com
Standard toxicology studies in animals are designed to assess both general toxicity and specific organ toxicities. fda.gov These studies involve administering the drug or metabolite over a range of doses and for various durations to identify potential target organs of toxicity and to establish a safe dose range for human studies. safetherapeutics.com
Potential for Metabolite-Mediated Toxicity (Conceptual and Research Framework)
Adverse drug reactions can be caused by the parent drug or its metabolites. nih.gov Metabolite-mediated toxicity can occur when a drug is converted into a chemically reactive or pharmacologically active metabolite that can cause cellular damage or off-target effects. nih.govnih.gov The liver is a primary site for drug metabolism and is therefore particularly susceptible to injury from toxic metabolites. ku.edu
An imbalance between the bioactivation of a drug to a toxic metabolite and its detoxification can determine an individual's susceptibility to toxicity. nih.gov This balance can be influenced by both genetic and environmental factors. nih.gov
Hydroxylation is a common metabolic pathway for many drugs, including carvedilol (B1668590), leading to the formation of hydroxylated metabolites like 1-Hydroxycarvedilol. clinpgx.org While hydroxylation is often a detoxification step, it can sometimes lead to the formation of reactive intermediates that have the potential to be genotoxic. nih.gov Genotoxicity refers to the ability of a chemical to damage DNA, which can lead to mutations and potentially cancer. rsc.org
The formation of nitrated and hydroxylated aromatic compounds has been studied as a possible mechanism of genotoxicity for some substances. nih.gov Therefore, during drug development, it is important to assess the genotoxic potential of hydroxylated metabolites.
Metabolites can cause toxicity in specific organs, and identifying these target organs is a key part of the safety assessment process. nih.gov The liver and kidneys are common targets for drug-induced toxicity due to their roles in metabolism and excretion. safetherapeutics.commdpi.com
Several approaches are used to profile the organ-specific toxicity of metabolites:
In vitro organ-on-a-chip models: These microfluidic devices contain cultured cells from specific organs and can be used to study the toxic effects of drugs and their metabolites in a more physiologically relevant context. mdpi.com
Animal studies: In vivo studies allow for the histopathological examination of various organs to identify signs of toxicity. safetherapeutics.com
Metabolomics: This technology can be used to identify changes in the metabolic profile of an organ or biological fluid in response to a toxic substance, providing insights into the mechanisms of toxicity. nih.gov
Pharmacogenomic Influences on Metabolite Formation and Susceptibility to Adverse Effects (e.g., CYP2D6 Genotype and Carvedilol Metabolites)
Pharmacogenomics is the study of how an individual's genetic makeup influences their response to drugs. clarivate.com For carvedilol, the cytochrome P450 enzyme CYP2D6 plays a major role in its metabolism, particularly in the formation of hydroxylated metabolites. tandfonline.comdovepress.com Genetic variations (polymorphisms) in the CYP2D6 gene can lead to significant interindividual differences in enzyme activity, which can affect the plasma concentrations of carvedilol and its metabolites. dovepress.comnih.gov
Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype:
Poor metabolizers (PMs): These individuals have little to no CYP2D6 enzyme activity, leading to higher plasma concentrations of the parent drug and potentially an increased risk of adverse effects. dovepress.comnih.gov For carvedilol, PMs have been shown to have 2-3 times higher plasma concentrations of the R(+)-enantiomer. nih.gov
Intermediate metabolizers (IMs): These individuals have decreased CYP2D6 activity.
Extensive metabolizers (EMs): These individuals have normal CYP2D6 activity.
Ultrarapid metabolizers (UMs): These individuals have increased CYP2D6 activity, which can lead to lower plasma concentrations of the parent drug and potentially reduced efficacy. pillcheck.ca
Table 1: Key Concepts in Preclinical Toxicological Assessment of Drug Metabolites
| Concept | Description | Regulatory Significance |
|---|---|---|
| Disproportionate Drug Metabolites | Metabolites found only in humans or at significantly higher concentrations in humans compared to preclinical toxicology species. fda.govwuxiapptec.com | Require further nonclinical safety evaluation to assess their potential toxicity before large-scale human trials. fda.govnih.gov |
| In Vitro Toxicology Models | Cell-based assays, subcellular fractions, and high-throughput screening methods used for early toxicity assessment. tandfonline.comlabcorp.com | Provide early-stage data on potential toxicity, helping to reduce reliance on animal testing and inform further studies. tandfonline.comupmbiomedicals.com |
| In Vivo Animal Models | The use of animal species to study the systemic effects and target organ toxicities of drug metabolites. safetherapeutics.com | Essential for understanding the overall safety profile of a metabolite in a whole-organism context. safetherapeutics.com |
| Metabolite-Mediated Toxicity | Adverse effects caused by the formation of chemically reactive or pharmacologically active metabolites. nih.govnih.gov | A key consideration in drug safety, as metabolites can have different toxicological profiles than the parent drug. nih.gov |
| Pharmacogenomics | The study of how genetic variations, such as in the CYP2D6 gene, influence drug metabolism and response. clarivate.com | Can help to explain interindividual variability in drug efficacy and toxicity, and can guide personalized medicine approaches. pillcheck.ca |
Future Directions and Emerging Research Avenues for 1 Hydroxycarvedilol
Advancing Pharmacokinetic and Pharmacodynamic Modeling of Metabolite Contributions to Therapeutic Outcomes
The relationship between a drug's concentration in the body and its therapeutic effect is analyzed through pharmacokinetic (PK) and pharmacodynamic (PD) modeling. nih.govanesth-pain-med.orgaccp1.org For drugs like carvedilol (B1668590) with active metabolites, traditional PK/PD models that only consider the parent compound may be insufficient to fully predict clinical outcomes. Future research must advance these models to incorporate the specific contributions of metabolites like 1-hydroxycarvedilol.
1-Hydroxycarvedilol is formed through the side-chain oxidation of carvedilol, a process primarily catalyzed by the cytochrome P450 enzyme CYP1A2. pharmgkb.org This metabolite is known to possess β-adrenoceptor antagonist properties, as well as antioxidant and free-radical scavenging activity. The presence of pharmacologically active metabolites can significantly influence the efficacy and duration of action of the parent drug. ontosight.ai Therefore, integrated PK/PD models are needed that describe the formation and elimination of 1-hydroxycarvedilol alongside the parent drug. frontiersin.org
Table 1: Key Enzymes in the Metabolism of Carvedilol to its Metabolites
| Parent Compound | Metabolic Pathway | Key Enzymes Involved | Resulting Metabolite(s) |
|---|---|---|---|
| Carvedilol | Aromatic Ring Hydroxylation | CYP2D6, CYP2C9 sigmaaldrich.comnih.gov | 4'-Hydroxycarvedilol, 5'-Hydroxycarvedilol |
| Carvedilol | Side-Chain Oxidation | CYP1A2 pharmgkb.org | 1-Hydroxycarvedilol, 8-Hydroxycarvedilol |
| Carvedilol | O-Demethylation | CYP2C9, CYP2D6, CYP1A2, CYP2E1 vulcanchem.com | O-desmethylcarvedilol |
| 1-Hydroxycarvedilol | Glucuronidation (Phase II) | UGT1A1, UGT2B7 vulcanchem.com | 1-Hydroxycarvedilol O-glucuronide |
Elucidating the Role of 1-Hydroxycarvedilol in Individual Patient Response Variability
Significant variability in patient response to carvedilol is a known clinical challenge. nih.gov A key area of future research is to determine how much of this variability is attributable to its metabolite, 1-hydroxycarvedilol. The metabolism of carvedilol is highly dependent on genetically polymorphic enzymes, particularly CYP2D6. dovepress.comresearchgate.net Individuals can be classified into different metabolizer phenotypes (e.g., poor, intermediate, extensive, or ultrarapid metabolizers) based on their CYP2D6 genotype. dovepress.com
Exploration of Novel Pharmacological Targets or Therapeutic Modalities for 1-Hydroxycarvedilol
Carvedilol's primary mechanism of action involves the blockade of β- and α1-adrenergic receptors. nih.govdrugbank.com However, research has revealed that its metabolites possess additional pharmacological properties that could be therapeutically relevant. 1-Hydroxycarvedilol has been identified as having antioxidant and free-radical scavenging capabilities. Notably, some studies suggest that the antioxidant properties attributed to carvedilol may be largely or even exclusively due to its phenolic metabolites, as the parent drug itself shows negligible radical-inhibiting activity in certain assays. nih.govnih.gov
This opens up an exciting avenue for future research: exploring 1-hydroxycarvedilol as a therapeutic agent in its own right, particularly for its antioxidant effects. The dual action of β-blockade and antioxidation is a unique feature. Future investigations could aim to:
Isolate the antioxidant effects: Research could focus on disease models where oxidative stress is a key pathological factor, to see if 1-hydroxycarvedilol can provide benefits independent of its adrenergic blocking activity.
Identify novel targets: The antioxidant activity suggests that 1-hydroxycarvedilol may interact with cellular pathways involved in managing oxidative stress. nih.gov Identifying these specific molecular targets could lead to the discovery of new therapeutic applications for this compound. niph.go.jp
Develop analogue compounds: By understanding the structure-activity relationship of 1-hydroxycarvedilol, it may be possible to design new molecules that enhance the antioxidant properties while tailoring the cardiovascular effects, or vice versa.
Table 2: Comparison of Pharmacological Activities
| Compound | β-Adrenoceptor Blocking Activity | Antioxidant / Radical-Scavenging Activity |
|---|---|---|
| Carvedilol | Yes (S-enantiomer) google.com | Negligible in some assays nih.govnih.gov |
| 1-Hydroxycarvedilol | Yes | Yes |
| 4'-Hydroxycarvedilol | Yes, potent (13-fold > Carvedilol) g-standaard.nl | Yes nih.govnih.gov |
| 5'-Hydroxycarvedilol | Yes g-standaard.nl | Yes nih.govnih.gov |
Development of Metabolite-Targeted Research Methodologies and Translational Approaches
To advance our understanding of 1-hydroxycarvedilol, it is essential to develop and refine research methodologies specifically targeting this metabolite. This involves progress in both analytical techniques and translational research strategies.
Analytical Methodologies: Robust analytical methods are the foundation of metabolite research. Targeted metabolomics, which focuses on the precise quantification of a predefined set of metabolites, is a crucial tool. metwarebio.comnih.gov For 1-hydroxycarvedilol, this requires:
High-Sensitivity Assays: The development of highly sensitive and specific assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is necessary to accurately measure the often-low concentrations of metabolites in complex biological matrices like blood and plasma. researchgate.netnih.gov
Enantioselective Quantification: Since carvedilol is administered as a racemic mixture and metabolism can be stereoselective, methods that can distinguish between the R and S enantiomers of 1-hydroxycarvedilol are needed to fully understand its pharmacodynamics. pharmgkb.orgresearchgate.net
Standardization: The availability of certified reference standards for 1-hydroxycarvedilol and its conjugated forms (e.g., glucuronides) is critical for accurate quantification and for validating new analytical methods. researchgate.net
Translational Approaches: The ultimate goal is to translate basic research findings into clinical practice. For 1-hydroxycarvedilol, this involves:
Integrating Pharmacogenomics: Clinical studies should be designed to include genotyping for relevant enzymes (e.g., CYP1A2) and correlate this with measured levels of 1-hydroxycarvedilol and clinical outcomes.
Developing In Vitro and In Vivo Models: Creating better preclinical models that accurately reflect human metabolism of carvedilol to 1-hydroxycarvedilol can help in screening for effects and understanding mechanisms before moving to human trials.
Biomarker Development: Research could investigate whether the plasma concentration of 1-hydroxycarvedilol, or the ratio of the metabolite to the parent drug, could serve as a useful biomarker for predicting therapeutic response or risk of adverse events.
By investing in these targeted methodologies, the scientific community can bridge the gap from basic pharmacological understanding to clinically relevant applications, potentially leading to more personalized and effective use of carvedilol therapy.
Q & A
Q. What experimental strategies resolve contradictions in reported CYP450-mediated metabolism of 1-Hydroxycarvedilol?
- Methodological Answer: Replicate conflicting studies under standardized conditions (e.g., human liver microsomes, NADPH cofactor). Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant pathways. Employ kinetic modeling to distinguish competitive vs. non-competitive inhibition, and validate with recombinant CYP450 enzymes .
Q. How can researchers design a robust study to evaluate 1-Hydroxycarvedilol’s cardioprotective effects while controlling for off-target ROS modulation?
- Methodological Answer: Implement a dual-arm design: (1) Isolated cardiomyocytes treated with 1-Hydroxycarvedilol ± ROS scavengers (e.g., N-acetylcysteine), measuring apoptosis via flow cytometry (Annexin V/PI). (2) In vivo models (e.g., ischemia-reperfusion injury) with echocardiography to assess functional recovery. Use RNA-seq to differentiate gene expression profiles from carvedilol .
Q. What statistical approaches are critical for analyzing dose-dependent toxicity discrepancies between in vitro and in vivo models?
- Methodological Answer: Apply Hill slope models to in vitro cytotoxicity data (e.g., MTT assays) and compare to in vivo NOAEL (No Observed Adverse Effect Level) using species-specific allometric scaling. Bayesian meta-analysis can reconcile interspecies differences, while mechanistic toxicogenomics identifies pathways with translational relevance .
Q. How do researchers address challenges in quantifying 1-Hydroxycarvedilol’s enantiomeric purity during chiral synthesis?
- Methodological Answer: Use chiral HPLC columns (e.g., Chiralpak AD-H) with polar organic mobile phases. Validate enantiomer resolution via circular dichroism (CD) spectroscopy. For trace impurities, employ mass-directed purification and quantify enantiomeric excess (%ee) using integration of baseline-separated peaks .
Methodological Frameworks
- Experimental Design : Align objectives with SMART criteria (Specific, Measurable, Achievable, Relevant, Time-bound). For example, define synthesis milestones (e.g., >95% purity by Q2 2026) and delegate tasks (e.g., synthetic chemistry vs. bioassays) to specialized team members .
- Data Contradiction Analysis : Apply Ishikawa diagrams to trace inconsistencies to root causes (e.g., reagent lot variability, instrumentation calibration drift). Cross-validate findings via orthogonal methods (e.g., SPR vs. ITC for binding affinity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
